molecular formula C21H32O3 B13731284 5alpha,6alpha-Epoxy-3beta-hydroxypregnan-20-one CAS No. 2193-00-2

5alpha,6alpha-Epoxy-3beta-hydroxypregnan-20-one

Cat. No.: B13731284
CAS No.: 2193-00-2
M. Wt: 332.5 g/mol
InChI Key: QLULPRPVLIPVFS-WVFTZONGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha,6alpha-Epoxy-3beta-hydroxypregnan-20-one typically involves the epoxidation of a suitable precursor steroid. One common method is the epoxidation of 3beta-hydroxy-5alpha-pregnan-20-one using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Tosyl chloride (TsCl), nucleophiles

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups

    Reduction: Reduced derivatives with altered epoxy or hydroxyl groups

    Substitution: Substituted products with new functional groups at the 3beta position

Scientific Research Applications

Chemistry: In chemistry, 5alpha,6alpha-Epoxy-3beta-hydroxypregnan-20-one is used as a precursor for the synthesis of various steroidal derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It serves as a model compound to investigate the role of steroids in biological systems .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on hormone regulation and its potential use in treating hormonal imbalances .

Industry: In the industrial sector, this compound is used in the production of steroidal drugs and other steroid-based products. Its unique chemical properties make it valuable for various industrial applications .

Properties

CAS No.

2193-00-2

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

1-[(1S,2R,5S,7R,9S,11S,12S,15S,16S)-5-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-15-yl]ethanone

InChI

InChI=1S/C21H32O3/c1-12(22)15-4-5-16-14-10-18-21(24-18)11-13(23)6-9-20(21,3)17(14)7-8-19(15,16)2/h13-18,23H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18-,19+,20+,21-/m0/s1

InChI Key

QLULPRPVLIPVFS-WVFTZONGSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Origin of Product

United States

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